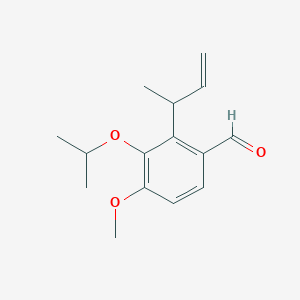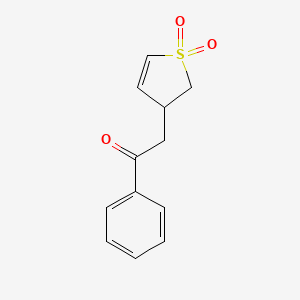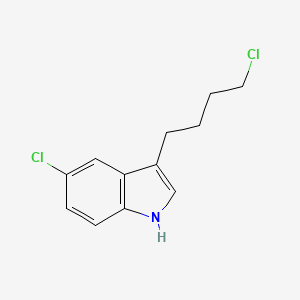
5-chloro-3-(4-chlorobutyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(4-chlorobutyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The compound’s structure consists of an indole core with a 5-chloro substituent and a 4-chlorobutyl side chain at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorobutyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Chlorination: The indole is chlorinated at the fifth position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is then alkylated at the third position with 4-chlorobutyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of indole are chlorinated using industrial chlorinating agents.
Continuous Alkylation: The chlorinated indole is continuously fed into a reactor where it undergoes alkylation with 4-chlorobutyl bromide under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-3-(4-chlorobutyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-(4-chlorobutyl)-1H-indole.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-(4-chlorobutyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
5-chloro-3-(4-chlorobutyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-chloro-3-(4-chlorobutyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
5-chloro-1H-indole: Lacks the 4-chlorobutyl side chain.
3-(4-chlorobutyl)-1H-indole: Lacks the chlorine substituent at the fifth position.
5-bromo-3-(4-chlorobutyl)-1H-indole: Has a bromine substituent instead of chlorine at the fifth position.
Uniqueness
5-chloro-3-(4-chlorobutyl)-1H-indole is unique due to the presence of both chlorine substituents at the fifth position and the 4-chlorobutyl side chain at the third position. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
特性
分子式 |
C12H13Cl2N |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
5-chloro-3-(4-chlorobutyl)-1H-indole |
InChI |
InChI=1S/C12H13Cl2N/c13-6-2-1-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,1-3,6H2 |
InChIキー |
SRTPSDCZLBCSCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
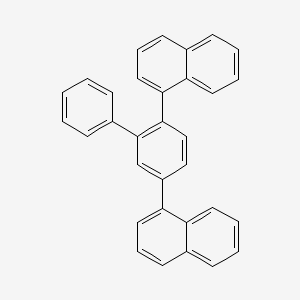
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
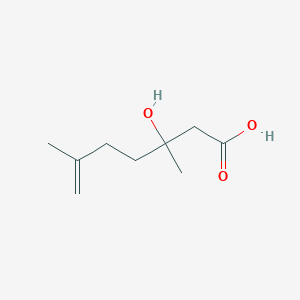
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
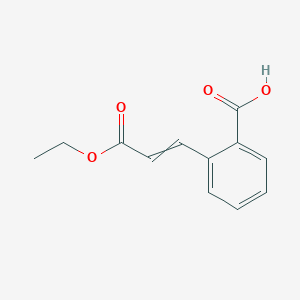
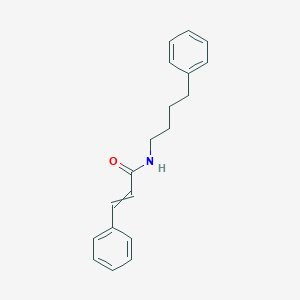
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

